molecular formula C12H12FN3 B1484150 6-[(2-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine CAS No. 2091503-47-6

6-[(2-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine

Cat. No. B1484150
CAS RN: 2091503-47-6
M. Wt: 217.24 g/mol
InChI Key: FZEPUVZSNDXJAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as midazolam, has been described in the literature . Midazolam has been synthesized using isocyanide reagents in satisfactory yield . In this methodology, imidazobenzodiazepine intermediates can be easily prepared via an improved process .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined through various methods . For example, the InChI code for a similar compound, 6-(4-fluorophenyl)-2-methylpyrimidin-4-amine, is 1S/C11H10FN3/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Research has focused on the transformations and reactions of heterocyclic compounds, including pyrimidines. For instance, reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia have led to unusual reactions involving meta-rearrangement and ring transformations, forming 4-amino-2-methylpyrimidine derivatives (Hertog, Plas, Pieterse, & Streef, 2010).

  • A general synthesis method for 4-aryloxy-6-methylpyrimidin-2-amines has been developed, illustrating the potential for creating diverse pyrimidine derivatives that could have various applications in chemistry (Erkin, Yuzikhin, Krutikov, & Papinyan, 2015).

Biomedical Research

  • Novel phenylpyrimidine derivatives have been explored for their radiosensitizing effects on human lung cancer cells, indicating the potential therapeutic applications of pyrimidine derivatives in enhancing radiotherapy outcomes (Jung et al., 2019).

  • Pyrimidine derivatives have been synthesized and evaluated as HIV and Kinesin Eg5 inhibitors, showcasing the importance of pyrimidine chemistry in the development of new antiviral and anticancer agents (Al-Masoudi, Kassim, & Abdul-Reda, 2014).

Material Science

  • The synthesis of guanidinium-functionalized anion exchange polymer electrolytes via activated fluorophenyl-amine reaction has been reported, highlighting the role of fluorophenyl-pyrimidine derivatives in the development of advanced materials for energy applications (Kim, Labouriau, Guiver, & Kim, 2011).

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorophenyl methyl sulfone, indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c1-8-15-10(7-12(14)16-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEPUVZSNDXJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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